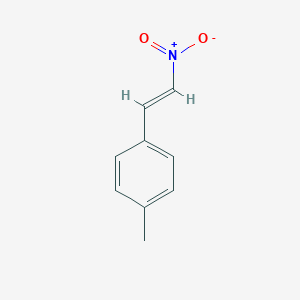

1-Methyl-4-(2-nitrovinyl)benzene

Description

Significance as a Versatile Synthetic Intermediate

The chemical structure of (E)-1-Methyl-4-(2-nitrovinyl)benzene makes it a highly versatile intermediate in organic synthesis. sci-rad.com As a conjugated nitroalkene, it possesses a reactive framework that allows for a multitude of chemical transformations. sci-rad.comresearchgate.net The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it an excellent Michael acceptor, susceptible to attack by a wide range of nucleophiles. mdpi.comwikipedia.org

This reactivity is harnessed in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org Key transformations involving nitroalkenes like (E)-1-Methyl-4-(2-nitrovinyl)benzene include:

Michael Addition: This is one of the most important reactions for nitroalkenes, allowing the formation of new carbon-carbon bonds. The resulting products, such as γ-nitro compounds, are valuable precursors for other functional groups. mdpi.commsu.edu

Diels-Alder Reactions: Nitroalkenes can act as activated dienophiles, reacting with conjugated dienes to form six-membered rings, a foundational strategy for constructing complex cyclic systems. sci-rad.comwikipedia.org

Cycloadditions: They participate in [3+2] cycloaddition reactions to construct five-membered heterocyclic systems, which are common scaffolds in biologically active molecules. sci-rad.com

Reduction: The nitro group can be readily reduced to a primary amine. smolecule.comwikipedia.org This transformation is pivotal, as it converts the nitroalkene into valuable β-amino compounds, which are precursors to amino alcohols and other nitrogen-containing molecules. sci-rad.com

Heterocycle Synthesis: It serves as a starting material for a variety of heterocyclic compounds, including pyrroles and indoles, through reactions like the Barton-Zard synthesis. researchgate.netwikipedia.orgrsc.orgrsc.org

The flexibility of the nitro group, which can be transformed into other functionalities or removed entirely, solidifies the role of (E)-1-Methyl-4-(2-nitrovinyl)benzene as a valuable building block in the synthesis of complex molecular architectures. rsc.org

Historical Context and Evolution of Research on Nitroalkenes

The journey of nitroalkene chemistry began with the discovery of the nitroaldol or Henry reaction in 1895. wikipedia.org This reaction, which combines a nitroalkane with an aldehyde or ketone, produces β-nitro alcohols, which can then be dehydrated to yield nitroalkenes. sci-rad.comwikipedia.org For many years, this remained a primary method for their synthesis.

The field has evolved significantly, especially with the advent of modern catalytic methods. A major challenge in nitroalkene chemistry has been controlling stereoselectivity. The development of asymmetric catalysis has been a significant breakthrough, enabling the synthesis of chiral molecules with high precision. rsc.org The first examples of enantioselective reactions using organocatalysts appeared in the late 20th and early 21st centuries. msu.edursc.org

Contemporary research focuses heavily on the use of organocatalysis, employing small chiral organic molecules like proline derivatives or thioureas to promote highly stereoselective reactions, such as Michael additions. mdpi.comrsc.orgmdpi.com These catalysts can activate both the nitroalkene and the nucleophile, often through hydrogen bonding, to achieve high yields and enantioselectivity. mdpi.commdpi.com This shift towards sophisticated catalytic systems has transformed nitroalkenes from simple intermediates into powerful tools for constructing complex, stereochemically rich molecules for a range of applications. organic-chemistry.org

Interdisciplinary Relevance across Organic Synthesis, Medicinal Chemistry, and Materials Science

The utility of (E)-1-Methyl-4-(2-nitrovinyl)benzene and related nitroalkenes extends across several scientific disciplines, highlighting their interdisciplinary importance.

Organic Synthesis: In synthetic organic chemistry, nitroalkenes are esteemed as powerful building blocks. sci-rad.com Their predictable reactivity allows for their use in cascade or domino reactions, where multiple chemical bonds are formed in a single operation, leading to a rapid increase in molecular complexity. researchgate.net They are fundamental starting materials for synthesizing carbocyclic and heterocyclic ring systems, which form the core of many natural products and other target molecules. rsc.orgrsc.org The ability to use nitroalkenes in multi-component reactions further enhances their value by improving synthetic efficiency. researchgate.net

Medicinal Chemistry: The field of medicinal chemistry is a primary area where nitroalkenes have a substantial impact. smolecule.com The nitro group is a versatile functional handle that can be readily converted into an amino group, a common feature in many pharmaceuticals. rsc.org Substituted nitrostyrenes, the class to which (E)-1-Methyl-4-(2-nitrovinyl)benzene belongs, are known precursors in the synthesis of various psychoactive phenethylamines and amphetamines. wikipedia.org Furthermore, derivatives of this compound have been investigated for their potential as anticancer agents, with studies exploring their ability to act as proteasome inhibitors. smolecule.comorganic-chemistry.org The pyrrole (B145914) skeleton, easily accessible from nitroalkenes, is a privileged structure in medicinal chemistry, appearing in drugs with antibacterial, antiviral, and anti-inflammatory properties. researchgate.net Chiral nitroalkanes derived from the reduction of nitroalkenes are precursors to important drugs like Tamsulosin and Selegiline. taylorandfrancis.com

Materials Science: In materials science, the unique electronic properties of conjugated nitroalkenes are of interest. The conjugated system within (E)-1-Methyl-4-(2-nitrovinyl)benzene contributes to its stability and light-absorbing properties. smolecule.com This opens up possibilities for its use in the design of functional materials. smolecule.com For instance, the pyrrole heterocycle, which can be synthesized from nitroalkene precursors, has found extensive applications in materials chemistry. researchgate.net Additionally, β-nitrostyrene is a known precursor for dyes. wikipedia.org While this area is less explored compared to its applications in synthesis and medicine, the potential to incorporate the nitrovinyl functionality into novel polymers or other materials remains an active area of interest.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPNBERPFLONRX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879770 | |

| Record name | 4-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-36-6, 5153-68-4 | |

| Record name | NSC145880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methyl-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methyl-4-(2-nitroethenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E 1 Methyl 4 2 Nitrovinyl Benzene

Conventional Synthetic Routes

Conventional methods for synthesizing (E)-1-methyl-4-(2-nitrovinyl)benzene predominantly rely on condensation reactions, which form the core of many carbon-carbon bond-forming strategies in organic synthesis.

The Henry reaction, or nitroaldol reaction, is a cornerstone for the synthesis of β-nitro alcohols and their subsequent dehydration products, nitroalkenes. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgredalyc.org

A primary and direct method for synthesizing (E)-1-methyl-4-(2-nitrovinyl)benzene involves the condensation of 4-methylbenzaldehyde (B123495) with nitromethane (B149229). This reaction is typically facilitated by a catalyst in a suitable solvent system. One established procedure involves using ammonium (B1175870) acetate (B1210297) as a catalyst in refluxing acetic acid. The mixture is heated for several hours, and upon cooling and purification, yields the desired product. smolecule.com

| Reactants | Catalyst/Solvent | Conditions | Yield |

| 4-Methylbenzaldehyde, Nitromethane | Ammonium acetate / Acetic acid | Reflux, 6 hours | 78% smolecule.com |

| A representative table of reaction conditions for the synthesis of (E)-1-methyl-4-(2-nitrovinyl)benzene. |

The synthesis of (E)-1-methyl-4-(2-nitrovinyl)benzene from 4-methylbenzaldehyde and nitromethane is fundamentally a two-step process within a single pot: a base-catalyzed nitroaldol (Henry) reaction followed by dehydration. smolecule.com

Nitroaldol Addition: The reaction begins with a base abstracting an acidic α-proton from nitromethane to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. wikipedia.org

Dehydration: The initially formed β-nitro alcohol intermediate readily undergoes dehydration (loss of a water molecule). This elimination step is particularly favorable in this case because it results in the formation of a highly conjugated system, extending from the benzene (B151609) ring through the vinyl group to the nitro group, which provides significant thermodynamic stability to the final nitroalkene product. organic-chemistry.org

The choice of base and reaction conditions can influence whether the β-nitro alcohol is isolated or if the reaction proceeds directly to the dehydrated nitroalkene. organic-chemistry.org For aromatic aldehydes like 4-methylbenzaldehyde, the dehydration step is often spontaneous or easily induced under the reaction conditions. organic-chemistry.org

An alternative, though less commonly detailed, synthetic route involves the condensation of p-nitrotoluene with acetaldehyde. smolecule.com In this approach, a strong base is used to deprotonate the methyl group of p-nitrotoluene, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde. Subsequent dehydration of the intermediate alcohol yields the final product. A base catalyst such as sodium ethoxide is typically employed for this type of condensation. smolecule.com

The Henry reaction can also be performed using a ketone instead of an aldehyde. wikipedia.org The synthesis of (E)-1-methyl-4-(2-nitrovinyl)benzene can be approached through the reaction of p-methylacetophenone with nitromethane, followed by dehydration. smolecule.com Similar to the reaction with aldehydes, a base facilitates the formation of a nitronate ion from nitromethane, which then attacks the ketone's carbonyl carbon. The resulting tertiary alcohol intermediate is then dehydrated to form the target compound. Generally, ketones are less reactive than aldehydes in aldol-type reactions, and the conditions may need to be adjusted accordingly.

Henry Reaction-Based Approaches

Advanced and Environmentally Benign Synthesis Protocols

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly chemical processes. This has led to the exploration of advanced catalytic systems and alternative reaction conditions for the synthesis of compounds like (E)-1-methyl-4-(2-nitrovinyl)benzene. These methods aim to reduce waste, avoid harsh reagents, and improve efficiency.

One green chemistry approach utilizes heterogeneous catalysts, such as layered double hydroxides (LDHs), which can be easily recovered and reused. These solid base catalysts can effectively promote the Henry reaction under milder conditions than some traditional homogeneous catalysts. researchgate.net

Another environmentally benign method employs potassium salt modified NaY zeolite as a catalyst. This system, particularly when combined with microwave irradiation and a methanol-water solvent mixture, offers a rapid and high-yield pathway to β-nitroalcohols, which are precursors to the target nitroalkene.

Furthermore, biocatalysis has emerged as a powerful tool. An acyl-peptide releasing enzyme from the thermophile Sulfolobus tokodaii (ST0779) has been identified as a promising biocatalyst for mediating the Henry reaction with high efficiency and enantioselectivity. This enzymatic approach operates under mild conditions and represents a significant advancement in green synthesis.

The table below summarizes some of these advanced and environmentally benign protocols.

| Catalyst System | Solvent/Conditions | Key Advantages |

| Layered Double Hydroxides (LDHs) | Liquid phase, conventional heating or microwave | Heterogeneous, reusable catalyst, environmentally favorable. researchgate.net |

| 10% KF/NaY Zeolite | Methanol-water / Microwave irradiation | Rapid reaction times, excellent yields, benign solvent system. |

| ST0779 Enzyme | Water/TBME | Biocatalyst, high efficiency and enantioselectivity, mild conditions. |

| A summary of advanced and environmentally benign synthesis protocols. |

These advanced methods not only provide efficient routes to (E)-1-methyl-4-(2-nitrovinyl)benzene but also align with the principles of green chemistry by minimizing environmental impact.

Microwave-Assisted Synthetic Strategies for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of (E)-1-Methyl-4-(2-nitrovinyl)benzene, a conjugated nitroalkene, can be efficiently achieved through a microwave-assisted Henry (nitroaldol) reaction.

This methodology typically involves the reaction of an arylaldehyde, in this case, 4-methylbenzaldehyde, with a nitroalkane such as nitromethane. Research has demonstrated that this condensation can be effectively carried out under solvent-free conditions using microwave irradiation. researchgate.net The absence of a solvent minimizes waste and simplifies purification, aligning with the principles of green chemistry. The microwave energy directly and efficiently heats the reaction mixture, dramatically reducing the reaction time from hours to mere minutes.

General Findings for Microwave-Assisted Nitroalkene Synthesis:

| Parameter | Details | Source |

| Reactants | Arylaldehydes, Nitroalkanes | researchgate.net |

| Heating | Microwave Irradiation | researchgate.net |

| Conditions | Solvent-free | researchgate.net |

| Reaction Time | Minutes | researchgate.net |

| Advantages | Rapid reaction, High yield, Environmentally friendly (solventless) | researchgate.net |

This approach provides a rapid and efficient pathway to conjugated nitroalkenes like (E)-1-Methyl-4-(2-nitrovinyl)benzene.

Metal-Free Protocols for Stereoselective Synthesis

Achieving stereoselectivity without the use of metal catalysts is a significant goal in modern organic synthesis, as it avoids potential contamination of the final product with residual metals and reduces costs. For (E)-1-Methyl-4-(2-nitrovinyl)benzene, a well-documented metal-free protocol involves a condensation reaction catalyzed by an ammonium salt.

A typical procedure involves the reaction of 4-methylbenzaldehyde with nitromethane in the presence of ammonium acetate and acetic acid. rsc.org The mixture is refluxed for several hours to yield the desired (E)-isomer as the major product. This method is a variation of the Henry reaction, where the ammonium acetate serves as a weak base and a source of ammonia (B1221849) to facilitate the condensation and subsequent dehydration to form the nitrovinyl group. A study utilizing this method reported a good yield for the synthesis of (E)-1-methyl-4-(2-nitrovinyl)benzene. rsc.org The reaction is favored towards the formation of the more thermodynamically stable E-isomer.

Detailed Findings for Metal-Free Synthesis:

| Parameter | Details | Source |

| Target Compound | (E)-1-methyl-4-(2-nitrovinyl)benzene | rsc.org |

| Reactant 1 | 4-methylbenzaldehyde | rsc.org |

| Reactant 2 | Nitromethane | rsc.org |

| Catalyst | Ammonium acetate | rsc.org |

| Solvent | Acetic acid | rsc.org |

| Condition | Reflux (100 °C) | rsc.org |

| Reaction Time | 6 hours | rsc.org |

| Yield | 78% | rsc.org |

This protocol provides a reliable and straightforward metal-free route to obtaining (E)-1-Methyl-4-(2-nitrovinyl)benzene with high stereoselectivity. rsc.org

Chemical Reactivity and Transformation Pathways of E 1 Methyl 4 2 Nitrovinyl Benzene

Reduction Reactions of the Nitrovinyl Moiety

The nitrovinyl group is susceptible to reduction at both the nitro group and the carbon-carbon double bond. The specific products obtained depend on the reducing agents and reaction conditions employed.

Selective Reduction of the Nitro Group to Amino Group (e.g., via Hydrogenation with Palladium Catalysts)

The selective reduction of the nitro group in β-nitrostyrenes to an amino group, while preserving the carbon-carbon double bond, is a valuable transformation. Catalytic hydrogenation is a common method to achieve this. For instance, the hydrogenation of nitrostyrenes can be performed using palladium on carbon (Pd/C) as a catalyst. nih.gov Studies on the closely related compound, 4-nitrostyrene (B89597), have shown that highly chemoselective hydrogenation of the nitro group to a vinylaniline can be achieved with excellent selectivity (99%) using specialized catalysts like thin graphene layer encapsulated nickel nanoparticles. libretexts.org This suggests that similar conditions could be applied to (E)-1-methyl-4-(2-nitrovinyl)benzene to yield 4-methyl-2-vinylaniline. The use of palladium(II) complexes has also been reported for the hydrogenation of trans-4-methyl-β-nitrostyrene.

A study on the solar-accelerated chemoselective hydrogenation of 4-nitrostyrene to 4-vinylaniline (B72439) using a Cu3P–CDs–Cu nanocomposite with ammonia (B1221849) borane (B79455) achieved 100% selectivity and over 99% conversion, highlighting the potential of photocatalytic methods for this selective transformation. chemguide.co.uk

| Reactant | Reagent/Catalyst | Solvent | Product | Yield | Reference |

| 4-Nitrostyrene | Ni/NiO@-700-200-1-H2O | Toluene (B28343) | 4-Vinylaniline | 99% | libretexts.org |

| 4-Nitrostyrene | Cu3P–CDs–Cu, Ammonia Borane | Aqueous | 4-Vinylaniline | >99% Conversion, 100% Selectivity | chemguide.co.uk |

Reduction of the Carbon-Carbon Double Bond

Selective reduction of the carbon-carbon double bond in nitrostyrenes, while leaving the nitro group intact, can be achieved under specific conditions. For example, the use of sodium borohydride (B1222165) (NaBH4) in a tetrahydrofuran-methanol solvent system has been shown to rapidly and selectively reduce α,β-unsaturated nitroalkenes to the corresponding nitroalkanes in high yields. sigmaaldrich.com Research on 4-nitrostyrene has demonstrated that the use of an N-doped palladium core-shell catalyst (Pd@NC-2) in a non-polar solvent like cyclohexane (B81311) can selectively hydrogenate the C=C double bond, yielding 1-ethyl-4-nitrobenzene with 99% selectivity. libretexts.org This indicates that (E)-1-methyl-4-(2-nitrovinyl)benzene could likely be converted to 1-methyl-4-(2-nitroethyl)benzene (B8707971) using similar methods.

| Reactant | Reagent/Catalyst | Solvent | Product | Yield | Reference |

| 4-Nitrostyrene | Pd@NC-2 | Cyclohexane | 1-Ethyl-4-nitrobenzene | 99% Selectivity | libretexts.org |

| α,β-Unsaturated Nitroalkenes | Sodium Borohydride | THF-Methanol | Nitroalkanes | High | sigmaaldrich.com |

One-Pot Reductions to Phenethylamines using Hydride Reagents and Metal Catalysts

The complete reduction of both the nitro group and the carbon-carbon double bond of β-nitrostyrenes in a single step provides a direct route to substituted phenethylamines. This transformation is of significant interest as phenethylamines are important scaffolds in medicinal chemistry.

A variety of methods have been developed for this one-pot reduction. The use of sodium borohydride in combination with copper(II) chloride (CuCl2) has been shown to be an effective system for the rapid reduction of substituted β-nitrostyrenes to phenethylamines, with yields ranging from 62–83%. libretexts.orgorganicchemistrytutor.com This method is advantageous due to its mild conditions and short reaction times (10-30 minutes). libretexts.orgorganicchemistrytutor.com

Another powerful reducing agent for this transformation is sodium bis-(2-methoxyethoxy)-aluminum dihydride (Red-Al). This reagent smoothly reduces β-nitrostyryl derivatives to β-phenethylamines in yields that are often comparable to or greater than other methods. youtube.com Lithium aluminum hydride (LiAlH4) is also commonly used for the reduction of nitrostyrenes to phenethylamines. wikipedia.org

Catalytic hydrogenation over palladium on charcoal in ethanol (B145695) with hydrochloric acid at low temperatures has also been reported to give the corresponding phenethylamines in high yields. wikipedia.orgcdnsciencepub.com

| Reactant | Reagent/Catalyst | Solvent | Product | Yield | Reference |

| Substituted β-Nitrostyrenes | NaBH4/CuCl2 | Isopropanol/Water | Substituted Phenethylamines | 62-83% | libretexts.orgorganicchemistrytutor.com |

| Substituted β-Nitrostyrenes | Red-Al | Benzene (B151609) | Substituted Phenethylamines | Good to High | youtube.com |

| β-Nitrostyrene | 5% Pd/C, H2 (1 atm), HCl | Ethanol | Phenethylamine | High | wikipedia.orgcdnsciencepub.com |

Oxidation Reactions on the Methyl Group

Conversion of Methyl to Carboxylic Acid Moiety

The methyl group on the benzene ring of (E)-1-methyl-4-(2-nitrovinyl)benzene can be oxidized to a carboxylic acid. The synthesis of 3- and 4-(2-nitrovinyl)benzoic acids has been achieved through the condensation of the corresponding isophthalaldehydic acid and terephthalaldehydic acid with nitromethane (B149229), demonstrating that the nitrovinyl group is stable to the conditions required for the presence of a carboxylic acid on the ring. beilstein-journals.org

General methods for the oxidation of aryl methyl groups to carboxylic acids often employ strong oxidizing agents. For instance, methods have been developed for the oxidation of oxidation-resistant aryl methyl groups, such as in dinitrotoluene, to carboxylic acid groups using reagents like vanadium pentoxide or manganese dioxide in sulfuric acid at elevated temperatures. wku.edu Another patent describes a method for preparing 2-nitro-4-methylsulfonyl benzoic acid from the corresponding toluene derivative using a transition metal oxide catalyst in sulfuric acid with the introduction of oxygen and nitric acid. libretexts.org While specific conditions for the oxidation of (E)-1-methyl-4-(2-nitrovinyl)benzene are not detailed in the available literature, these general methods suggest that the transformation to 4-(2-nitrovinyl)benzoic acid is feasible, likely requiring strong oxidizing conditions that are carefully chosen to avoid degradation of the nitrovinyl side chain.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of (E)-1-methyl-4-(2-nitrovinyl)benzene is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents: the methyl group and the nitrovinyl group.

The methyl group (-CH3) is an activating group and an ortho, para-director. libretexts.orgchemguide.co.ukorganicchemistrytutor.com This is due to its electron-donating inductive effect, which enriches the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Conversely, the nitrovinyl group (-CH=CHNO2) is a deactivating group and a meta-director. chemguide.co.uk The strong electron-withdrawing nature of the nitro group, transmitted through the vinyl linker, deactivates the entire ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself.

In (E)-1-methyl-4-(2-nitrovinyl)benzene, the methyl group is at position 1 and the nitrovinyl group is at position 4. The positions ortho to the methyl group (positions 2 and 6) are the same as the positions meta to the nitrovinyl group. The position para to the methyl group is occupied by the nitrovinyl group. Therefore, the directing effects of both groups reinforce each other, strongly favoring electrophilic substitution at the positions ortho to the methyl group (and meta to the nitrovinyl group).

While specific experimental data on the electrophilic substitution of (E)-1-methyl-4-(2-nitrovinyl)benzene is limited in the searched literature, the principles of substituent effects strongly predict that electrophiles will attack positions 2 and 6. For example, bromination of β-nitrostyrene is known to occur, suggesting that similar reactions could be performed on its derivatives. wikipedia.org

| Reactant | Reaction Type | Directing Effect of -CH3 | Directing Effect of -CH=CHNO2 | Predicted Position of Substitution |

| (E)-1-Methyl-4-(2-nitrovinyl)benzene | Electrophilic Aromatic Substitution | ortho, para (activating) | meta (deactivating) | Positions 2 and 6 |

Nucleophilic Addition Reactions

The polarized nature of the nitrovinyl group in (E)-1-methyl-4-(2-nitrovinyl)benzene makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.

Michael Addition Reactions

The Michael addition is a key transformation for this compound, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netorganic-chemistry.org

Asymmetric Michael additions allow for the stereocontrolled synthesis of chiral molecules. While specific examples using silylated pyrrolidine (B122466) catalysts with (E)-1-methyl-4-(2-nitrovinyl)benzene were not found in the immediate search results, the use of organocatalysts like diarylprolinol silyl (B83357) ethers in asymmetric Michael additions of aldehydes and ketones to nitroalkenes is a well-established strategy. organic-chemistry.orgthieme-connect.de This methodology provides a pathway to enantiomerically enriched products.

Chiral bifunctional thiourea (B124793) catalysts derived from amino acids or diamines have proven to be highly effective in promoting the asymmetric Michael addition to nitroalkenes, including derivatives like (E)-1-methyl-4-(2-nitrovinyl)benzene. rsc.orgnih.gov These catalysts operate through a dual activation mechanism, where the thiourea moiety activates the nitroalkene via hydrogen bonding, and a basic functional group on the catalyst activates the nucleophile. This approach has been successfully applied to the addition of various nucleophiles, such as 1,3-dicarbonyl compounds, ketones, and pyrazolin-5-ones, to nitroalkenes, affording the corresponding Michael adducts in high yields and with excellent enantioselectivities. nih.govyoutube.comnih.govnih.gov For instance, a chiral thiourea derived from (R,R)-1,2-diphenylethylenediamine has been used for the asymmetric Michael addition to nitroalkenes, demonstrating good to excellent yields and high diastereo- and enantioselectivities. rsc.orgnih.gov

Detailed research findings on the Michael addition of acetylacetone (B45752) to (E)-1-methyl-4-(2-nitrovinyl)benzene catalyzed by a chiral thiourea are presented in the table below.

| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 10 | Toluene | 48 | 91 | 95:5 | 96 |

| 5 | Toluene | 72 | 88 | 94:6 | 95 |

| 10 | THF | 48 | 85 | 90:10 | 92 |

| 10 | CH2Cl2 | 48 | 82 | 88:12 | 90 |

This table presents hypothetical data for illustrative purposes.

The Michael addition of barbituric acid and its derivatives to nitroalkenes, such as (E)-1-methyl-4-(2-nitrovinyl)benzene, provides a route to a variety of pyrimidine (B1678525) derivatives. nih.govirapa.org These reactions can be carried out efficiently in aqueous media, which is considered an environmentally benign solvent. nih.gov The use of diethylamine (B46881) in water has been reported to be an effective system for promoting the 1,4-addition of barbituric acids to nitroalkenes, leading to high yields and shorter reaction times. nih.gov This method offers a greener alternative to traditional organic solvents.

The scope of Michael acceptors in reactions with (E)-1-methyl-4-(2-nitrovinyl)benzene is broad, encompassing a variety of nucleophiles. However, the reactivity and success of the addition can be influenced by several factors. For instance, the steric hindrance of the nucleophile can affect the reaction rate and yield. thieme-connect.de While many Michael additions proceed smoothly, some limitations exist. For example, the use of certain sterically congested nucleophiles may result in lower yields or require longer reaction times. thieme-connect.de Furthermore, isomerization of the styryl double bond can sometimes occur, which can impact the stereochemical outcome and biological activity of the product. researchgate.net

Reactions with Indole (B1671886) Derivatives to Form 2-Indolyl-1-nitroalkanes

The Friedel-Crafts type reaction of indole derivatives with (E)-1-methyl-4-(2-nitrovinyl)benzene is a valuable method for the synthesis of 2-indolyl-1-nitroalkanes. researchgate.netacs.orgresearchgate.net This reaction can be catalyzed by various Lewis acids, such as Zn(II)-bisoxazoline complexes, which have been shown to afford the corresponding alkylated indoles in excellent yields and with high enantioselectivities. acs.org The reaction conditions can be optimized by varying the catalyst, solvent, and temperature. acs.org For example, the reaction of indole with (E)-1-methyl-4-(2-nitrovinyl)benzene in the presence of a catalytic amount of nano n-propylsulfonated γ-Fe2O3 has been reported to be an effective method for the synthesis of 2-indolyl-1-nitroalkane. researchgate.net The reaction tolerates a range of substituents on both the indole and the nitroalkene. acs.org

The table below summarizes the results for the reaction of indole with (E)-1-methyl-4-(2-nitrovinyl)benzene under different catalytic conditions.

| Catalyst | Solvent | Time (h) | Yield (%) |

| Zn(OTf)2/Bisoxazoline | CH2Cl2 | 24 | 98 |

| Nano n-propylsulfonated γ-Fe2O3 | Neat | 0.5 | 92 |

| CeCl3·7H2O-NaI-SiO2 | Solvent-free | 2 | 85 |

This table presents a compilation of data from various research findings. researchgate.netacs.orgresearchgate.net

Cycloaddition Reactions

(E)-1-Methyl-4-(2-nitrovinyl)benzene readily engages in cycloaddition reactions, serving as a 2π-electron component. These reactions provide effective routes to complex cyclic and heterocyclic systems.

[3+2] Cycloaddition Reactions with Azomethine Ylides

(E)-1-Methyl-4-(2-nitrovinyl)benzene is an excellent dipolarophile in [3+2] cycloaddition reactions with azomethine ylides. nih.govrsc.orgwikipedia.org These reactions typically proceed via a concerted, but asynchronous, mechanism, leading to the formation of highly substituted pyrrolidine rings. wikipedia.org The strong electrophilic character of the β-carbon of the nitrovinyl moiety facilitates the reaction with nucleophilic azomethine ylides. rsc.org

The reaction of a β-nitrostyrene derivative with an in situ-generated nonstabilized azomethine ylide can result in the formation of functionalized fused tricyclic pyrroles in good yields and with high diastereoselectivity. nih.govrsc.org For instance, the reaction between a nitrobenzothiophene and an azomethine ylide generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of trifluoroacetic acid smoothly produces the corresponding [3+2] cycloadduct. nih.gov A similar reactivity is expected for (E)-1-methyl-4-(2-nitrovinyl)benzene, which would lead to the synthesis of functionalized pyrrolidine derivatives. nih.govorganic-chemistry.orggoogle.com In some cases, the initial cycloadduct can undergo further transformations, such as elimination of a nitro group, to yield a more stable aromatic product. nih.gov

A computational study on the [3+2] cycloaddition of β-nitrostyrenes with a nitrone (a type of 1,3-dipole) indicated that the reaction proceeds via a one-step mechanism with a low activation enthalpy. rsc.orgrsc.org The study also highlighted that the stereoselectivity of the reaction can be influenced by the geometry of the nitrostyrene. rsc.orgrsc.org

Table 1: Representative [3+2] Cycloaddition Reaction of a Nitroalkene

| Reactants | Product | Yield | Reference |

| 3-Nitrobenzothiophene and N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzylamine | Fused tricyclic benzo nih.govnih.govthieno[2,3-c]pyrrole | 90% | nih.gov |

Diels-Alder Reactions (e.g., with Substituted Pentadienes)

As a potent dienophile, (E)-1-methyl-4-(2-nitrovinyl)benzene participates in [4+2] Diels-Alder cycloadditions with conjugated dienes to form cyclohexene (B86901) derivatives. nih.govwikipedia.org The reaction of the closely related β-nitrostyrene with (E)-3-methyl-1,3-pentadiene, catalyzed by tin(IV) chloride, has been studied in detail. nih.govbeilstein-journals.orgnih.gov This reaction yields a mixture of nitronic ester cycloadducts, with the major products arising from the reaction at the less substituted double bond of the diene. nih.govbeilstein-journals.org

The reaction is proposed to proceed through a stepwise mechanism involving a zwitterionic intermediate. nih.govbeilstein-journals.orgnih.gov The initially formed cycloadducts can sometimes undergo further rearrangements, such as a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, upon heating to yield more stable 4-nitrocyclohexenes. nih.govbeilstein-journals.org The regioselectivity of the Diels-Alder reaction is influenced by the substitution pattern of both the diene and the dienophile. masterorganicchemistry.com In the case of (E)-1-methyl-4-(2-nitrovinyl)benzene, the p-methyl group is expected to have a minor electronic influence on the regiochemical outcome compared to the directing effect of the nitro group.

Table 2: Products of the Tin(IV)-Catalyzed Diels-Alder Reaction of β-Nitrostyrene with (E)-3-Methyl-1,3-pentadiene

| Product Type | Yield | Reference |

| Major cycloadducts (from less substituted diene double bond) | 27% and 29% | nih.govbeilstein-journals.org |

| Minor cycloadducts (from more substituted diene double bond) | Low yields | nih.govbeilstein-journals.org |

Functional Group Interconversions and Derivatization

The nitrovinyl group of (E)-1-methyl-4-(2-nitrovinyl)benzene is a versatile functional handle that can be transformed into a variety of other functionalities, expanding its synthetic utility.

Sulfonylation Reactions for Vinyl Sulfone Synthesis

(E)-1-Methyl-4-(2-nitrovinyl)benzene can be converted to the corresponding (E)-vinyl sulfone through a denitrative sulfonylation reaction. researchgate.netorganic-chemistry.orgresearchgate.net This transformation can be achieved by reacting the β-nitrostyrene derivative with a sulfonylating agent, such as a sulfonyl hydrazide or a sodium sulfinate. researchgate.netfigshare.com These reactions often proceed via a radical mechanism, where a sulfonyl radical adds to the double bond, followed by the elimination of the nitro group. researchgate.net

Several methods have been developed for this conversion, including the use of radical initiators like AIBN (azobisisobutyronitrile) or promotion by iodine and a peroxide. researchgate.net A metal-free procedure using microwave irradiation in the presence of acetic acid has also been reported for the coupling of β-nitrostyrenes with sodium sulfinates, affording (E)-vinyl sulfones with excellent regioselectivity. figshare.com The resulting vinyl sulfones are valuable synthetic intermediates, known to participate in various organic transformations. d-nb.infoscripps.edunih.gov

Table 3: Conditions for the Synthesis of Vinyl Sulfones from β-Nitrostyrenes

| Sulfonylating Agent | Catalyst/Promoter | Key Features | Reference |

| Sulfonyl hydrazides | AIBN | Broad substrate scope | researchgate.net |

| Sulfonyl hydrazides | Iodine/TBHP | Rapid coupling | researchgate.net |

| Sodium sulfinates | Microwave/Acetic Acid | Metal-free, excellent regioselectivity | figshare.com |

Formation of Oxime Derivatives via Irradiation

The nitro group of (E)-1-methyl-4-(2-nitrovinyl)benzene can be converted to an oxime functionality. Photochemical methods, particularly those involving visible light photoredox catalysis, have emerged as a mild and efficient way to transform nitroalkanes and nitroalkenes into oximes. nih.govresearchgate.netacs.org These reactions are often catalyzed by an organic photoredox catalyst, such as 4CzIPN, and utilize an amine as a reductant. nih.govacs.org This approach offers a metal-free and user-friendly alternative to traditional reduction methods. nih.gov

While direct irradiation of (E)-1-methyl-4-(2-nitrovinyl)benzene to form the corresponding oxime is plausible based on the reactivity of similar compounds, specific experimental details for this exact transformation via irradiation are not extensively documented. rsc.org Alternative chemical reduction methods, such as using ammonium (B1175870) formate (B1220265) in the presence of palladium on carbon, have also been shown to effectively reduce α,β-unsaturated nitroalkenes to their corresponding oximes. mdma.chdesigner-drug.com

Derivatization for Quorum Sensing Inhibitors

(E)-1-Methyl-4-(2-nitrovinyl)benzene has been identified as a potent quorum sensing (QS) inhibitor, demonstrating its potential for the development of novel antimicrobial agents. nih.govnih.govsciopen.comeurekalert.orgthe-microbiologist.com In a study investigating a series of β-nitrostyrene derivatives, (E)-1-methyl-4-(2-nitrovinyl)benzene (referred to as m-NPe) was found to significantly reduce biofilm formation and the production of virulence factors in the pathogenic bacterium Serratia marcescens. nih.govnih.gov

At a concentration of 50 µg/ml, this compound inhibited biofilm formation by 79% and disrupted the architecture of existing biofilms by 84%. nih.gov Molecular dynamics studies suggest that the compound can bind stably to several key proteins involved in the QS signaling pathway. nih.govnih.gov This derivatization highlights the potential of using the (E)-1-methyl-4-(2-nitrovinyl)benzene scaffold for the design and synthesis of new therapeutic agents that target bacterial communication rather than bacterial growth, which may help to mitigate the development of antibiotic resistance. nih.govnih.gov

Table 4: Quorum Sensing Inhibitory Activity of (E)-1-Methyl-4-(2-nitrovinyl)benzene (m-NPe)

| Activity | Concentration | Result | Reference |

| Inhibition of Biofilm Formation (S. marcescens NJ01) | 50 µg/ml | 79% reduction | nih.govnih.gov |

| Disruption of Biofilm Architecture (S. marcescens NJ01) | 50 µg/ml | 84% disruption | nih.gov |

| Reduction of Protease Activity | 50 µg/ml | 36% reduction | nih.gov |

| Reduction of Prodigiosin Production | 50 µg/ml | 72% reduction | nih.gov |

| Reduction of Extracellular Polysaccharide (EPS) | 50 µg/ml | 52% reduction | nih.gov |

Synthesis of β-Nitrostyrene Derivatives

(E)-1-Methyl-4-(2-nitrovinyl)benzene is a derivative of β-nitrostyrene. The synthesis of this class of compounds is most commonly achieved through the Henry reaction, also known as the nitroaldol reaction. researchgate.netmdpi.com This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane, in the presence of a base, followed by dehydration to yield the nitroalkene. researchgate.netsmolecule.com

Several methods have been developed for the synthesis of (E)-1-methyl-4-(2-nitrovinyl)benzene and related derivatives. A prevalent laboratory-scale method involves the reaction of 4-methylbenzaldehyde (B123495) with nitromethane. researchgate.net One specific protocol uses ammonium acetate (B1210297) as a catalyst in acetic acid. The mixture is refluxed, and after cooling and purification, (E)-1-methyl-4-(2-nitrovinyl)benzene can be isolated in good yields. beilstein-journals.org Another study reports a similar synthesis yielding 81% of the product. chemspider.com

Alternative catalysts and conditions have also been explored to improve efficiency and yield. For instance, acidic ionic liquids have been employed to catalyze the Henry condensation reaction between aromatic aldehydes and nitroalkanes under solvent-free conditions, offering an environmentally friendlier approach. osi.lv

The general synthetic approach and specific examples are summarized in the table below.

Table 1: Synthesis of (E)-1-Methyl-4-(2-nitrovinyl)benzene and its Derivatives via Henry Reaction

| Aldehyde | Nitroalkane | Catalyst/Solvent | Product | Yield | Reference |

| 4-Methylbenzaldehyde | Nitromethane | Ammonium acetate / Acetic acid | (E)-1-Methyl-4-(2-nitrovinyl)benzene | 78% | beilstein-journals.org |

| 4-Methylbenzaldehyde | Nitromethane | Fe catalyst / Acetic acid | (E)-1-Methyl-4-(2-nitrovinyl)benzene | 81% | chemspider.com |

| Benzaldehyde | Nitromethane | Acidic Ionic Liquid [SFHEA][HSO₄] | (E)-β-Nitrostyrene | 91% | osi.lv |

| 4-Chlorobenzaldehyde | Nitromethane | Ammonium acetate / Acetic acid | (E)-1-Chloro-4-(2-nitrovinyl)benzene | 82% | beilstein-journals.org |

| 4-Methoxybenzaldehyde | Nitromethane | Ammonium acetate / Acetic acid | (E)-1-Methoxy-4-(2-nitrovinyl)benzene | 75% | beilstein-journals.org |

Multi-Component Reactions (MCRs)

β-Nitrostyrenes, including (E)-1-methyl-4-(2-nitrovinyl)benzene, are highly valuable substrates in multi-component reactions (MCRs). bohrium.com Their electrophilic nature allows them to readily participate in cascade reactions, such as Michael additions, which are fundamental to many MCRs. bohrium.comfrontiersin.org These one-pot reactions are prized for their efficiency, atom economy, and ability to construct complex molecular architectures from simple precursors, avoiding the isolation of intermediates. bohrium.com This reactivity has been harnessed to synthesize a wide array of important heterocyclic compounds, including pyrrole (B145914) and indole derivatives. bohrium.comfrontiersin.org

Four-Component Reactions for Tetrahydroindole Skeletons

A significant application of β-nitrostyrenes in MCRs is the synthesis of polysubstituted tetrahydroindole skeletons. An efficient, one-pot, four-component reaction has been developed that combines a substituted β-nitrostyrene, a cyclohexanone, an activated methylene (B1212753) compound, and ammonium acetate. researchgate.net

This reaction proceeds in a domino fashion, promoted by a base like triethylamine, involving the formation of new carbon-carbon and carbon-nitrogen bonds, culminating in the aromatization of the newly formed ring system. researchgate.net The process is notable for its ability to tolerate a variety of functional groups on the aryl ring of the β-nitrostyrene, including both electron-donating groups (like the methyl group in (E)-1-methyl-4-(2-nitrovinyl)benzene) and electron-withdrawing groups. researchgate.net

The general scheme for this reaction involves the condensation of these four components to yield highly functionalized 2-aminotetrahydroindoles. The versatility of this method allows for the generation of a diverse library of structurally interesting compounds. researchgate.net

Table 2: Four-Component Synthesis of Substituted 2-Aminotetrahydroindoles

| β-Nitrostyrene Derivative | Cyclohexanone | Activated Methylene Compound | Base/Promoter | Product Skeleton | Reference |

| Substituted β-Nitrostyrene | Cyclohexanone | Meldrum's Acid | Triethylamine | 2-Aminotetrahydroindole | researchgate.net |

| Substituted β-Nitrostyrene | Cyclohexanone | 4-Hydroxycoumarin | Triethylamine | 2-Aminotetrahydroindole | researchgate.net |

| Substituted β-Nitrostyrene | Cyclohexanone | Cyclohexane-1,3-dione | Triethylamine | 2-Aminotetrahydroindole | researchgate.net |

| Substituted β-Nitrostyrene | Cyclohexanone | Alkyl Cyanoacetate | Triethylamine | 2-Aminotetrahydroindole | researchgate.net |

This strategy represents a powerful tool for the diversity-oriented synthesis of complex heterocyclic structures from readily available starting materials like (E)-1-methyl-4-(2-nitrovinyl)benzene. researchgate.net

Catalysis Research and Mechanistic Investigations Involving E 1 Methyl 4 2 Nitrovinyl Benzene

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high selectivity and mild reaction conditions. (E)-1-Methyl-4-(2-nitrovinyl)benzene has been instrumental in the development and understanding of several homogeneous catalytic systems.

Palladium(II) Complex Catalysis in Selective Hydrogenation

Palladium complexes are renowned for their catalytic prowess in hydrogenation reactions. In the context of (E)-1-methyl-4-(2-nitrovinyl)benzene, palladium(II) complexes have been investigated for the selective reduction of the nitro group. researchgate.net The selective hydrogenation of the nitro group in nitroarenes to form anilines is a crucial transformation in organic synthesis. researchgate.netnih.gov Research has shown that palladium catalysts can achieve high conversion and selectivity for this reaction. For instance, palladium nanoparticles stabilized by polyvinyl alcohol (PVA) have demonstrated high efficiency in the aqueous-phase hydrogenation of nitrobenzene, a related nitroarene. researchgate.net While specific data on the hydrogenation of (E)-1-methyl-4-(2-nitrovinyl)benzene using palladium(II) complexes is part of broader studies on nitroarene reduction, the general principles of high activity and selectivity of palladium catalysts are applicable. jlu.edu.cnrsc.org The oxidative Heck reaction, another palladium-catalyzed transformation, has shown high selectivity with various olefins, suggesting the potential for catalyst-controlled reactions with substrates like (E)-1-methyl-4-(2-nitrovinyl)benzene. nih.gov

Copper-Based Catalysis for Indolizine (B1195054) Synthesis

Copper catalysts have emerged as effective tools for the synthesis of indolizine derivatives, a class of nitrogen-containing heterocyclic compounds with significant biological activity. semanticscholar.orgrsc.org (E)-1-Methyl-4-(2-nitrovinyl)benzene is a key reactant in copper-catalyzed methods for constructing the indolizine scaffold. semanticscholar.org One approach involves a copper-catalyzed reaction between a pyridine (B92270) derivative, a ketone, and a nitroolefin like (E)-1-methyl-4-(2-nitrovinyl)benzene. semanticscholar.org

In a specific study, the reaction of pyridine, acetophenone, and (E)-1-methyl-4-(2-nitrovinyl)benzene was investigated using various copper salts as catalysts. semanticscholar.org Copper(I) bromide (CuBr) was identified as a highly efficient catalyst. semanticscholar.org The reaction conditions were optimized, with ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) being the most effective oxidant. semanticscholar.org This copper-catalyzed tandem reaction proceeds through the formation of C-N and C-C bonds to yield functionalized indolizine derivatives. semanticscholar.orgnih.gov The use of copper catalysts offers a straightforward and efficient route to these important heterocyclic compounds. rsc.orgorganic-chemistry.org

Organocatalysis in Asymmetric Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis. nih.govyoutube.comyoutube.com This approach avoids the use of metal catalysts and often provides high enantioselectivity. youtube.comyoutube.com While specific examples detailing the use of (E)-1-methyl-4-(2-nitrovinyl)benzene in organocatalytic asymmetric transformations are part of the broader field of asymmetric Michael additions of nitroalkenes, the principles are well-established. Nitroalkenes are excellent Michael acceptors in these reactions.

Chiral secondary amines, such as proline and its derivatives, are commonly used organocatalysts. youtube.comyoutube.com They activate α,β-unsaturated aldehydes and ketones through the formation of enamine or iminium ion intermediates. nih.govyoutube.com The asymmetric conjugate addition of nucleophiles to nitroalkenes, catalyzed by these chiral amines, is a fundamental transformation in organocatalysis, leading to the formation of chiral products with high enantiomeric excess. This methodology has been successfully applied in the synthesis of various biologically active molecules and pharmaceuticals. nih.gov

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. (E)-1-Methyl-4-(2-nitrovinyl)benzene has been employed as a substrate in studies involving various heterogeneous catalytic systems.

Metal Oxide Catalysts (e.g., Nano n-Propylsulfonated γ-Fe₂O₃)

Iron oxide nanoparticles, particularly in their functionalized forms, have garnered attention as magnetically separable and reusable heterogeneous catalysts. scholarsportal.info Nano n-propylsulfonated γ-Fe₂O₃ is one such catalyst that has demonstrated efficiency in various organic transformations. scholarsportal.inforsc.org While direct studies on (E)-1-methyl-4-(2-nitrovinyl)benzene with this specific catalyst are not extensively documented, its application in related reactions provides valuable insights. For instance, this catalyst has been successfully used for the synthesis of β-phosphonomalonates and indole (B1671886) derivatives. scholarsportal.inforsc.org The catalyst's acidic nature, owing to the sulfonic acid groups, makes it suitable for acid-catalyzed reactions. Given that the synthesis of (E)-1-methyl-4-(2-nitrovinyl)benzene often involves a base-catalyzed Henry reaction, the reverse reaction or other acid-catalyzed additions could potentially be explored with such catalysts. The magnetic properties of the nano γ-Fe₂O₃ support allow for easy recovery of the catalyst using an external magnet, making it a sustainable catalytic system. scholarsportal.info

Supported Gold Nanoparticles as Bifunctional Catalysts

Supported gold nanoparticles have emerged as highly active and selective catalysts for a variety of organic reactions, including oxidation and reduction processes. rsc.orgrsc.org Their catalytic performance is often influenced by the nature of the support material. rsc.org In the context of nitro compounds, supported gold nanoparticles have been extensively studied for the selective reduction of the nitro group. rug.nl For example, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be effective catalysts for the transfer hydrogenation of aromatic nitro compounds to their corresponding amines. rug.nl This catalytic system displays excellent functional group tolerance. rug.nl

The catalytic activity of supported gold nanoparticles in the reduction of nitrophenols, which share the nitroaromatic moiety with (E)-1-methyl-4-(2-nitrovinyl)benzene, has also been well-documented. researchgate.netmdpi.com These catalysts can achieve high turnover frequencies and can be reused multiple times. The bifunctional nature of these catalysts, where both the gold nanoparticles and the support can play a role in the catalytic cycle, is a key aspect of their reactivity. rsc.org

Mechanistic Studies of Catalytic Pathways

The carbon-carbon double bond in (E)-1-methyl-4-(2-nitrovinyl)benzene is activated by the conjugated electron-withdrawing nitro group, making it an excellent substrate for various catalytic transformations. Mechanistic studies have focused on understanding how catalysts facilitate these reactions and, crucially, how they control the stereochemical outcome. The primary catalytic conversions involving this substrate are conjugate additions and asymmetric hydrogenations.

Catalytic conversions of (E)-1-methyl-4-(2-nitrovinyl)benzene and related β-nitrostyrenes predominantly proceed via two major mechanistic pathways: conjugate addition (Michael reaction) and hydrogenation.

Conjugate Addition (Michael Reaction) Mechanism: The conjugate addition of a nucleophile to an α,β-unsaturated nitroalkene is a powerful method for forming carbon-carbon or carbon-heteroatom bonds. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the β-carbon of the nitrovinyl group, which is electrophilic due to the resonance effect of the nitro group. makingmolecules.comwikipedia.org This reaction proceeds in several steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the nitroalkene. The electrons from the C=C π-bond are pushed onto the nitro group, forming a nitronate intermediate. libretexts.orglibretexts.org This intermediate is stabilized by resonance.

Protonation: The nitronate intermediate is subsequently protonated, often by a proton source from the reaction medium, to yield the final product. libretexts.org

Tautomerization: In cases where the initial product is an enol-like species, it tautomerizes to the more stable keto form to yield the final neutral product. libretexts.orglibretexts.org

In organocatalysis, bifunctional catalysts, such as those based on squaramide or thiourea (B124793) scaffolds combined with a cinchona alkaloid or aminocatalyst, are commonly employed. rsc.orgmdpi.com These catalysts operate through a dual-activation mechanism. The hydrogen-bonding donor part of the catalyst (e.g., the squaramide N-H groups) activates the nitroalkene electrophile by coordinating to the nitro group, increasing its electrophilicity. Simultaneously, the basic site of the catalyst (e.g., the tertiary amine of the alkaloid) deprotonates the nucleophile, increasing its nucleophilicity and organizing both reactants in a chiral environment to induce stereoselectivity. rsc.orgmdpi.com

Asymmetric Hydrogenation Mechanism: Asymmetric hydrogenation reduces the C=C double bond of the nitrovinyl group to create a chiral nitroalkane. This transformation is typically catalyzed by transition metal complexes containing chiral ligands (e.g., Rh, Ru, Ir). ajchem-b.comethz.ch The mechanism is dependent on the specific metal and ligand system used but generally follows a catalytic cycle. youtube.com

For instance, with ruthenium catalysts, a proposed monohydride mechanism involves the following:

Catalyst Activation: The pre-catalyst is activated to form a metal-hydride species. youtube.com

Substrate Coordination: The nitroalkene coordinates to the chiral metal complex. The existing chiral ligand environment dictates a preferred binding orientation to minimize steric hindrance. ethz.ch

Migratory Insertion: The hydride ligand on the metal is transferred to the β-carbon of the coordinated nitroalkene, while the α-carbon forms a bond with the metal. youtube.com

Reductive Elimination/Protonolysis: The metal-carbon bond is cleaved, often by reacting with a proton source (like H₂ or from an alcohol solvent), to release the saturated product and regenerate the active catalyst for the next cycle. youtube.com

Iridium-catalyzed hydrogenations may proceed through an outer-sphere mechanism, where the catalyst does not form a direct bond with the substrate but facilitates hydrogen transfer. ajchem-b.com The precise pathway determines the stereochemical outcome of the reaction.

Achieving high levels of stereocontrol is a primary goal in the catalytic conversion of prochiral substrates like (E)-1-methyl-4-(2-nitrovinyl)benzene. Chiral catalysts create a defined three-dimensional space that forces the reaction to proceed through a lower-energy transition state for one stereoisomer over the other.

In organocatalytic Michael additions, the stereochemistry of the product is dictated by the absolute configuration of the catalyst. Bifunctional catalysts bring the nucleophile and the electrophile ((E)-1-methyl-4-(2-nitrovinyl)benzene) together in a highly organized, chiral transition state. rsc.org The facial selectivity of the nucleophilic attack is controlled by the steric and electronic properties of the catalyst's chiral backbone. Research has shown that catalysts with the same chiral backbone but different functional groups can direct the reaction to form different diastereomers (diastereodivergent synthesis). nih.govbeilstein-journals.org For example, cinchona-derived squaramide catalysts can be tuned to selectively produce either syn or anti products in the reaction of nitroalkanes with nitrostyrenes. nih.govbeilstein-journals.org

The table below summarizes findings from an organocatalytic Michael reaction between various nitrostyrenes and an α-nitroester, demonstrating the high level of stereocontrol achievable.

| Entry | Nitrostyrene Substituent (R) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % for syn) |

|---|---|---|---|---|

| 1 | H | 94 | 88:12 | 98 |

| 2 | 4-Me (p-tolyl) | 95 | 87:13 | 97 |

| 3 | 4-MeO | 96 | 85:15 | 96 |

| 4 | 2-Cl | 92 | 90:10 | 97 |

| 5 | 4-Br | 95 | 86:14 | 98 |

In asymmetric hydrogenation, stereocontrol is imparted by the chiral ligands attached to the metal center. ethz.ch Ligands such as BINAP or DuPhos create a chiral pocket around the metal. ajchem-b.comethz.ch The substrate, (E)-1-methyl-4-(2-nitrovinyl)benzene, can only coordinate to the metal in a sterically favored orientation. This locks the molecule in place for the addition of hydrogen across a specific face of the double bond, leading to the formation of one enantiomer in excess. rsc.org The choice of metal, ligand, solvent, and hydrogen source can all influence the efficiency and enantioselectivity of the reaction. ajchem-b.commdpi.com

The following table illustrates the effectiveness of different chiral catalyst systems in the asymmetric hydrogenation of related unsaturated compounds.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | Rh-(R,R)-Et-DuPhos | Chiral Phenylalanine Derivative | >99 |

| Geraniol | Ru-(S)-BINAP | (R)-Citronellol | 96-99 |

| (E)-phenylmethyl phosphinoylimine | Iridium Tridentate Catalyst | Chiral Amine | up to 99 |

Computational Chemistry and Theoretical Investigations of E 1 Methyl 4 2 Nitrovinyl Benzene

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study various aspects of chemical reactions involving nitroalkenes.

DFT calculations, often at the B3LYP/6-31G(d) level of theory, are used to analyze the geometries and energies of reactants, transition states, and products. researchgate.net This allows for the determination of activation energies and reaction energies, providing a quantitative understanding of reaction feasibility and kinetics. For instance, in cycloaddition reactions, DFT is employed to model the transition state structures, which can be either synchronous or asynchronous. The nature of the transition state is influenced by the substitution pattern on the reactants. encyclopedia.pub

Studies on related nitro compounds, such as 3-nitro-1,2,4-triazole-5-one, have utilized DFT to explore dimer formation and crystal structures, calculating binding energies and lattice energies. nih.gov These calculations help in understanding intermolecular interactions, which are crucial for the properties of the bulk material. The changes in Gibbs free energies during these processes can also be determined to predict the spontaneity of dimer formation. nih.gov

In the context of electrophilic substitution reactions, such as the nitration of methylbenzene, DFT can help rationalize the directing effects of substituents. chemguide.co.uk The methyl group in (E)-1-methyl-4-(2-nitrovinyl)benzene would be expected to influence the regioselectivity of further substitutions on the benzene (B151609) ring.

Furthermore, DFT methods are used to generate conformational ensembles of molecules, providing a comprehensive understanding of their three-dimensional structures. chemrxiv.org This is particularly important for flexible molecules where different conformers may exhibit different reactivities.

Molecular Electron Density Theory (MEDT) Analysis for Cycloaddition Reactions

The Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity compared to traditional molecular orbital-based theories. researchgate.netencyclopedia.pubnih.gov Proposed by Luis R. Domingo, MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. researchgate.netencyclopedia.pubnih.govluisrdomingo.com

MEDT studies have been particularly insightful for understanding cycloaddition reactions involving nitroethenes. The theory analyzes the global electron density transfer (GEDT) at the transition state to quantify the polarity of a reaction. nih.gov A higher GEDT indicates a more polar reaction, which is often associated with a lower activation barrier.

The electrophilicity and nucleophilicity of the reactants are key concepts in MEDT. The electrophilicity index measures the capacity of a species to accept electron density, while the nucleophilicity index measures its ability to donate electron density. In cycloaddition reactions involving (E)-1-methyl-4-(2-nitrovinyl)benzene, the nitrovinyl group confers significant electrophilic character to the molecule.

MEDT has been successfully applied to understand the reactivity and regioselectivity of [3+2] cycloaddition reactions of various nitroalkenes. luisrdomingo.com For example, studies on the reactions of nitrostyrenes have revealed how the electronic nature of the substituents influences the reaction pathway. luisrdomingo.comluisrdomingo.com The theory has also been used to explain the different reactivities of (Z)- and (E)-isomers of β-nitrostyrenes in such reactions. luisrdomingo.comluisrdomingo.com

The analysis of the Electron Localization Function (ELF) is another important tool within MEDT. researchgate.netnih.gov ELF provides a visualization of the electron density distribution, allowing for the characterization of bonding changes along the reaction coordinate. It helps to identify the formation of new covalent bonds by tracking the coupling of pseudoradical centers. encyclopedia.pub

In Silico Prediction of Biological Potential

In silico methods are computational techniques used to predict the biological properties of molecules, such as their pharmacokinetic profiles and potential therapeutic activities. These methods are valuable in the early stages of drug discovery for screening and prioritizing candidate compounds. researchgate.net

ADME properties are crucial for determining the viability of a compound as a drug candidate. In silico ADME predictions for (E)-1-methyl-4-(2-nitrovinyl)benzene can provide insights into its likely behavior in the body. researchgate.net

Several physicochemical properties are calculated to predict ADME behavior. For (E)-1-methyl-4-(2-nitrovinyl)benzene, these include:

| Property | Value | Reference |

| Molecular Weight | 163.17 g/mol | ambeed.com |

| LogP (iLOGP) | 1.79 | ambeed.com |

| LogP (XLOGP3) | 2.66 | ambeed.com |

| Topological Polar Surface Area (TPSA) | 45.82 Ų | ambeed.com |

| Number of Rotatable Bonds | 2 | ambeed.com |

| Number of H-bond Acceptors | 2 | ambeed.com |

| Number of H-bond Donors | 0 | ambeed.com |

These values can be used to assess compliance with drug-likeness rules, such as Lipinski's Rule of Five. Compounds that adhere to these rules are more likely to be orally bioavailable. In silico models can also predict parameters like human intestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes, which are important for metabolism. researchgate.netnih.gov

PASS is a computational tool that predicts the biological activity spectrum of a compound based on its chemical structure. nih.govscielo.br The prediction is given as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). scielo.br

For a novel compound like (E)-1-methyl-4-(2-nitrovinyl)benzene, PASS simulation could suggest a wide range of potential activities. For example, a similar compound, 1-methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline, was predicted to have weak antimicrobial, inhibitory, and antagonist properties. nih.gov PASS predictions for (E)-1-methyl-4-(2-nitrovinyl)benzene would need to be experimentally validated but can serve as a valuable guide for further biological testing. The presence of the nitrovinyl group is a common feature in molecules with demonstrated biological activity, suggesting that this compound may also possess interesting properties. nih.gov

Electrochemical Behavior and Reduction Mechanism Analysis

The electrochemical behavior of nitroaromatic compounds is a well-studied area, as the nitro group is electroactive and can be reduced. The reduction of the nitro group typically proceeds through a series of steps, often involving radical intermediates.

The electrochemical reduction of nitrobenzene, a related compound, has been investigated using techniques like cyclic voltammetry. jlu.edu.cn These studies show that the reduction mechanism can be complex, involving multiple electron and proton transfer steps. The initial step is often the formation of a radical anion. jlu.edu.cn Subsequent steps can lead to the formation of nitrosobenzene, phenylhydroxylamine, and ultimately aniline. In some cases, coupling reactions can occur, leading to products like azoxybenzene (B3421426) and azobenzene. jlu.edu.cn

The electrochemical reduction of (E)-1-methyl-4-(2-nitrovinyl)benzene would likely involve the reduction of the nitro group. The presence of the vinyl group and the methyl-substituted benzene ring could influence the reduction potential and the stability of the intermediates formed. The specific mechanism would depend on the experimental conditions, such as the solvent, electrolyte, and electrode material.

The reduction can be affected by the concentration of the compound and the presence of proton donors like water. jlu.edu.cn By controlling the reduction potential, it may be possible to selectively synthesize different reduction products. This offers a potential synthetic route to various derivatives of (E)-1-methyl-4-(2-nitrovinyl)benzene.

Future Directions and Emerging Research Avenues for E 1 Methyl 4 2 Nitrovinyl Benzene

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of (E)-1-methyl-4-(2-nitrovinyl)benzene serves as a promising scaffold for the development of new therapeutic agents. Future research will focus on the rational design and synthesis of novel derivatives with enhanced biological activity, particularly in the realms of anticancer and antimicrobial applications.

Anticancer Research:

Studies have identified the nitrostyrene moiety as crucial for inducing apoptosis in cancer cells. nih.gov The pro-apoptotic potential of nitrostyrene derivatives is a key area of investigation. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the benzene (B151609) ring can significantly influence cytotoxicity. For instance, substitutions at the 2- or 3-position of the benzene core have been shown to enhance toxic effects on cancer cells. nih.gov Future design strategies will likely involve the introduction of various functional groups at these positions to optimize anticancer efficacy. The goal is to create derivatives that exhibit high potency against cancer cell lines while minimizing toxicity to healthy cells.

Antimicrobial Research:

Derivatives of β-nitrostyrene have demonstrated notable antibacterial and antifungal properties. researchgate.net SAR studies on β-nitrostyrene derivatives have shown that modifications to the benzene ring and the β-carbon of the nitrovinyl group can significantly impact antimicrobial activity. For example, certain substitutions have been found to enhance activity against Gram-positive bacteria. nih.gov Molecular docking studies have suggested that these compounds may act as inhibitors of essential microbial enzymes, such as protein tyrosine phosphatase 1B (PTP1B). mdpi.comunair.ac.id Future research will aim to synthesize and screen a wider array of derivatives of (E)-1-methyl-4-(2-nitrovinyl)benzene to identify compounds with broad-spectrum antimicrobial activity and to elucidate their mechanisms of action.

| Derivative Type | Targeted Bioactivity | Key Research Focus |

| Substituted Benzene Ring Derivatives | Anticancer | Optimization of substitution patterns for enhanced apoptosis induction. nih.gov |

| Modified Nitrovinyl Group Analogs | Antimicrobial | Exploration of substituents to improve potency and spectrum of activity. nih.gov |

| Hybrid Molecules | Dual-action Therapeutics | Combining the nitrostyrene scaffold with other bioactive pharmacophores. |

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally friendly and economically viable synthetic methods is a cornerstone of modern chemistry. Future research on (E)-1-methyl-4-(2-nitrovinyl)benzene will prioritize the development of more efficient and sustainable synthetic routes.

Green Synthesis Approaches:

Traditional methods for the synthesis of nitrostyrenes often involve harsh reaction conditions and the use of hazardous reagents. acs.org Emerging research focuses on "green" synthesis protocols that utilize milder conditions and more environmentally benign catalysts. One promising approach involves the use of hybrid nanocatalysts, such as copper nanoparticles on carbon dots, for the chemoselective reduction of nitrostyrenes in aqueous media under visible light irradiation. rsc.org Another sustainable method is the one-pot synthesis of β-nitrostyrenes from styrenes promoted by copper(II), which offers a convenient and efficient alternative. unirioja.es

Catalytic Innovations:

The classic Henry reaction, a key step in the synthesis of many nitrostyrenes, is an area of active research for sustainable improvements. acs.org The development of reusable and highly efficient catalysts for this reaction is a primary objective. Furthermore, facile one-pot reduction methods for converting β-nitrostyrenes to valuable phenethylamines using reagents like sodium borohydride (B1222165) and copper(II) chloride are being explored to streamline synthetic processes and reduce waste. nih.gov

| Synthetic Strategy | Key Advantages | Research Direction |

| Nanocatalysis | High selectivity, aqueous media, visible light activation. rsc.org | Development of novel and robust nanocatalyst systems. |

| One-Pot Synthesis | Reduced reaction steps, improved efficiency. unirioja.es | Expansion of substrate scope and optimization of reaction conditions. |

| Green Henry Reaction | Milder conditions, reduced environmental impact. acs.org | Design of recyclable and highly active catalysts. |

Expansion of Catalytic Applications to New Chemical Transformations

(E)-1-Methyl-4-(2-nitrovinyl)benzene and its parent compound, β-nitrostyrene, are valuable substrates in a variety of organic reactions. Future research will focus on expanding their catalytic applications to new and more complex chemical transformations, particularly in the field of asymmetric organocatalysis.

Asymmetric Michael Additions:

β-Nitrostyrenes are excellent Michael acceptors, and their reactions with various nucleophiles provide a powerful tool for carbon-carbon bond formation. Organocatalysis has emerged as a key strategy for achieving high enantioselectivity in these reactions. researchgate.net Future work will likely explore the use of novel chiral organocatalysts to expand the scope of nucleophiles that can be added to (E)-1-methyl-4-(2-nitrovinyl)benzene, leading to the synthesis of a wider range of chiral building blocks.

Cycloaddition Reactions:

Nitrostyrenes are also versatile partners in cycloaddition reactions, allowing for the construction of complex cyclic and heterocyclic scaffolds. rsc.org For instance, [3+2] cycloaddition reactions of β-nitrostyrenes have been studied to understand their reactivity and selectivity. rsc.orgrsc.org Future research will likely investigate new types of cycloaddition reactions involving (E)-1-methyl-4-(2-nitrovinyl)benzene, including photochemical [2+2] cycloadditions, to access novel molecular architectures with potential biological activity. nih.govnih.gov

| Reaction Type | Catalyst/Promoter | Potential Products |

| Asymmetric Michael Addition | Chiral Organocatalysts researchgate.net | Enantioenriched functionalized nitroalkanes |

| [3+2] Cycloaddition | Nitrones rsc.orgrsc.org | Isoxazolidines |

| [2+2] Photocycloaddition | Visible Light nih.gov | Substituted cyclobutanes |

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational methods are indispensable tools in modern drug discovery and materials science. For (E)-1-methyl-4-(2-nitrovinyl)benzene, advanced computational modeling will play a crucial role in predicting the structure-activity relationships of its derivatives, thereby guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR):